N-[2-(4-Iodophenoxy)ethyl]acetamide N-[2-(4-Iodophenoxy)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1637393-58-8
VCID: VC2770336
InChI: InChI=1S/C10H12INO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
SMILES: CC(=O)NCCOC1=CC=C(C=C1)I
Molecular Formula: C10H12INO2
Molecular Weight: 305.11 g/mol

N-[2-(4-Iodophenoxy)ethyl]acetamide

CAS No.: 1637393-58-8

Cat. No.: VC2770336

Molecular Formula: C10H12INO2

Molecular Weight: 305.11 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-Iodophenoxy)ethyl]acetamide - 1637393-58-8

Specification

CAS No. 1637393-58-8
Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mol
IUPAC Name N-[2-(4-iodophenoxy)ethyl]acetamide
Standard InChI InChI=1S/C10H12INO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
Standard InChI Key WEGVMWYHUZGZED-UHFFFAOYSA-N
SMILES CC(=O)NCCOC1=CC=C(C=C1)I
Canonical SMILES CC(=O)NCCOC1=CC=C(C=C1)I

Introduction

Physical and Chemical Properties

Structural and Molecular Characteristics

N-[2-(4-Iodophenoxy)ethyl]acetamide exhibits a well-defined molecular structure with several key functional groups that determine its physicochemical profile and potential biological activity. The compound's molecular framework consists of an acetamide group linked to a 4-iodophenoxy moiety through an ethylene spacer, creating a molecule with multiple sites for potential interactions with biological macromolecules. The presence of the iodine atom at the para position of the phenyl ring significantly influences the compound's electronic properties and reactivity patterns, making it an interesting candidate for drug discovery efforts. The ether linkage and acetamide group introduce additional flexibility and hydrogen bonding capabilities to the molecule, further enhancing its potential for specific molecular recognition events with biological targets.

Table 1: Physical and Chemical Properties of N-[2-(4-Iodophenoxy)ethyl]acetamide

PropertyValue
CAS Number1637393-58-8
Molecular FormulaC10H12INO2
Molecular Weight305.11 g/mol
IUPAC NameN-[2-(4-iodophenoxy)ethyl]acetamide
Standard InChIInChI=1S/C10H12INO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
Standard InChIKeyWEGVMWYHUZGZED-UHFFFAOYSA-N
SMILES NotationCC(=O)NCCOC1=CC=C(C=C1)I
PubChem Compound ID124222458
Physical StateNot specified in literature
SolubilityNot specified in literature

Reactivity and Chemical Behavior

The chemical reactivity of N-[2-(4-Iodophenoxy)ethyl]acetamide is largely determined by its functional groups and the presence of the iodine atom at the para position of the phenyl ring. The acetamide group can participate in hydrogen bonding interactions, serving as both a hydrogen bond donor (through the N-H group) and acceptor (through the carbonyl oxygen), enabling specific interactions with biological targets. The ether linkage provides additional flexibility to the molecule and serves as a hydrogen bond acceptor, further contributing to the compound's ability to engage in molecular recognition events with various biological macromolecules.

The iodine atom represents a particularly important feature of this compound's chemical profile, as it can participate in halogen bonding interactions, which have gained increasing recognition in medicinal chemistry for their role in enhancing binding affinity and selectivity. Halogen bonding involves the interaction between the electropositive σ-hole on the iodine atom and electron-rich sites on potential binding partners, providing a directional interaction that can complement hydrogen bonding in molecular recognition processes. Additionally, the iodine substituent at the para position makes the compound potentially useful as a synthetic intermediate, as it can serve as a site for various functionalization reactions, including cross-coupling transformations that could generate more complex molecules with enhanced biological activities.

Synthesis and Preparation Methods

Synthetic ApproachKey ReagentsAdvantagesPotential Applications to Target Compound
Acyl Chloride MethodThionyl chloride, TriethylamineHigh reactivity, Good yieldsDirect application to acetylation of 2-(4-iodophenoxy)ethylamine
Organocatalytic AmidationBoronic acid catalysts, Molecular sievesMild conditions, Environmentally friendlyAlternative approach for direct amidation
Mixed Anhydride ApproachEthyl chloroformate, BaseModerate activation, SelectiveSuitable for sensitive substrates
Coupling Reagent MethodEDC/DCC, HOBt/NHSRoom temperature, Few side reactionsApplicable to diverse amide formations

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